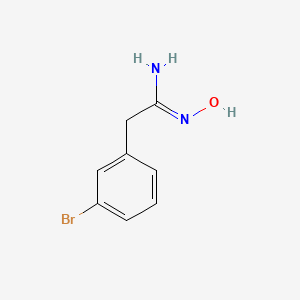
2-(3-bromophenyl)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of amidines It features a bromophenyl group attached to an ethanimidamide moiety, with a hydroxy group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:
Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable catalyst.
Formation of Ethanimidamide: The brominated aniline is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.
Hydrolysis: The ethyl carbamate is hydrolyzed under acidic or basic conditions to yield the ethanimidamide.
Hydroxylation: Finally, the ethanimidamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base to obtain 2-(3-bromophenyl)-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromophenyl)-N’-hydroxyethanimidamide
- 2-(3-chlorophenyl)-N’-hydroxyethanimidamide
- 2-(3-bromophenyl)-N’-hydroxypropanimidamide
Uniqueness
2-(3-bromophenyl)-N’-hydroxyethanimidamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the hydroxy group on the ethanimidamide moiety also adds to its distinct chemical properties.
Propriétés
Numéro CAS |
1016493-39-2 |
|---|---|
Formule moléculaire |
C8H9BrN2O |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clé InChI |
XCQACIIZCQFPRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC(=NO)N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)C/C(=N\O)/N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















